molecular formula C11H11IN2O2 B2566067 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid CAS No. 15641-49-3

2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid

Cat. No. B2566067
CAS RN: 15641-49-3
M. Wt: 330.125
InChI Key: KZMSFQVSICYJHE-UHFFFAOYSA-N
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Description

“2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid” is a compound with the CAS Number: 15641-49-3 . It has a molecular weight of 330.13 and its IUPAC name is this compound . The compound is stored at a temperature of 2-8°C and appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11IN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) . This compound belongs to the class of organic compounds known as 3-alkylindoles .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 330.13 . It is a pale-yellow to yellow-brown solid . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Crystal Structure Analysis

A study by Li, Liang, and Tai (2009) detailed the crystal structure of a compound related to 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid, emphasizing its significance in methylation, detoxification, and antioxidation, useful in pharmaceuticals and the food industry. The crystal's asymmetric unit contained related compounds, stabilized by hydrogen bonds, providing insights into molecular geometry and interactions (Li, Liang, & Tai, 2009).

Antimicrobial Activity

Radhakrishnan, Balakrishnan, and Selvaraj (2020) conducted a comparative study on the biological activity of Schiff bases derived from a similar compound. They found significant antimicrobial activity, highlighting the potential of such compounds in developing antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Corrosion Inhibition

Vikneshvaran and Velmathi (2019) explored the use of halide-substituted chiral Schiff bases, including compounds similar to this compound, in corrosion inhibition. They found these compounds effectively inhibit corrosion in acidic environments, suggesting practical applications in material science and engineering (Vikneshvaran & Velmathi, 2019).

Safety and Hazards

The safety information for “2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid” includes hazard statements H302 and H317 . Precautionary statements include P280, P305+P351+P338 . The compound is marked with an exclamation mark pictogram and the signal word is "Warning" .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets in a way that they show various biologically vital properties .

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to have a significant impact on cell biology , suggesting that they may affect various biochemical pathways.

Result of Action

The molecular and cellular effects of This compound It is known that indole derivatives have various biologically vital properties , suggesting that they may have significant molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound should be stored at 2-8°c , suggesting that temperature may be an important environmental factor influencing its stability.

properties

IUPAC Name

2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMSFQVSICYJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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